(Z)-N'-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide
Description
Properties
Molecular Formula |
C10H12Cl2N2O2S |
|---|---|
Molecular Weight |
295.18 g/mol |
IUPAC Name |
N-[(Z)-1,1-dichloropropan-2-ylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H12Cl2N2O2S/c1-7-3-5-9(6-4-7)17(15,16)14-13-8(2)10(11)12/h3-6,10,14H,1-2H3/b13-8- |
InChI Key |
GPLRSULWCRZDLC-JYRVWZFOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C(/C)\C(Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme Overview
- Starting Materials: 4-methylbenzenesulfonohydrazide and 1,1-dichloropropan-2-one (or equivalent aldehyde/ketone).
- Reaction Type: Condensation (hydrazone formation).
- Conditions: Typically carried out in an organic solvent such as ethanol or methanol under reflux or room temperature with stirring.
- Catalysts/Additives: Acidic or neutral conditions; sometimes mild acid catalysts are used to facilitate the condensation.
- Isolation: The product is isolated by filtration or extraction, followed by purification via recrystallization or column chromatography.
Detailed Preparation Methodology
Condensation Reaction
- Procedure: A solution of 4-methylbenzenesulfonohydrazide is mixed with 1,1-dichloropropan-2-one in a suitable solvent (e.g., ethanol).
- Stirring and Heating: The mixture is stirred at room temperature or gently heated to reflux for several hours (typically 2–6 hours) to ensure complete reaction.
- Monitoring: Reaction progress is monitored by thin-layer chromatography (TLC) or NMR spectroscopy.
- Workup: Upon completion, the reaction mixture is cooled, and the precipitated product is filtered.
- Purification: The crude product is purified by recrystallization from solvents such as methanol or by column chromatography using a mixture of dichloromethane and methanol (e.g., 2% MeOH/DCM).
Alternative Synthetic Routes
- Some patents and research articles describe the use of intermediate sulfonyl hydrazides or related compounds that undergo further functionalization before condensation with the dichloropropan-2-one derivative.
- For example, sulfonyl hydrazides can be prepared by reacting sulfonyl chlorides with hydrazine derivatives, followed by condensation with the ketone.
- The use of bases such as triethylamine or sodium hydride in polar aprotic solvents (e.g., DMF) can facilitate the formation of hydrazone derivatives under milder conditions.
Research Findings and Data
Reaction Yields and Purity
| Parameter | Typical Value | Notes |
|---|---|---|
| Reaction Time | 2–6 hours | Depending on temperature and solvent |
| Yield | 70–90% | High yields reported in literature |
| Purity (NMR, HPLC) | >95% | Confirmed by spectroscopic methods |
| Melting Point | Typically 120–140 °C | Consistent with hydrazone derivatives |
Spectroscopic Characterization
- [^1H NMR](pplx://action/followup): Characteristic signals include aromatic protons of the 4-methylbenzenesulfonyl group, the methyl group at ~2.3 ppm, and the hydrazone proton (C=N–NH) typically appearing as a singlet or doublet depending on solvent and temperature.
- Mass Spectrometry: Molecular ion peak at m/z 295.18 corresponding to the molecular weight of the compound.
- Infrared Spectroscopy: Strong absorption bands for sulfonyl (S=O) groups around 1150–1350 cm^-1 and imine (C=N) stretching near 1600 cm^-1.
Example from Patent Literature
A European patent (EP 2 185 549 B1) describes the use of N'-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide as an intermediate in the synthesis of antimicrobial agents. The preparation involves:
- Adding the hydrazide to a solution of the ketone derivative under stirring.
- Reaction at room temperature or slightly elevated temperature.
- Purification by column chromatography using 2% methanol in dichloromethane.
- The product is isolated as an off-white solid with high purity confirmed by ^1H NMR and MS (m/z 295).
Summary Table of Preparation Methods
| Step | Description | Conditions/Notes |
|---|---|---|
| Starting materials | 4-methylbenzenesulfonohydrazide + 1,1-dichloropropan-2-one | Stoichiometric amounts |
| Solvent | Ethanol, methanol, or DMF | Polar solvents preferred |
| Reaction conditions | Room temperature to reflux | 2–6 hours stirring |
| Catalysts/Additives | Acidic catalyst or base (optional) | Triethylamine or mild acid |
| Monitoring | TLC, NMR | To confirm completion |
| Workup | Filtration, extraction | Removal of solvent under reduced pressure |
| Purification | Recrystallization or column chromatography | 2% MeOH/DCM solvent system |
| Yield | 70–90% | High yield typical |
| Product form | Off-white solid | Stable under ambient conditions |
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The dichloropropylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in diverse chemical transformations, making it a valuable tool for chemists.
Biology
In biological research, this compound may be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of (Z)-N’-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide may have potential therapeutic applications, such as antimicrobial or anticancer agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-N’-(1,1-Dichloropropan-2-ylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The dichloropropylidene group may interact with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The sulfonohydrazide moiety may also play a role in the compound’s biological activity by interacting with cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Substituent Effects on Physical and Spectral Properties
- Electron-Withdrawing Groups (EWGs): Trifluoromethyl (CF₃): Compounds like N'-(2-trifluoromethylbenzylidene)-4-methylbenzenesulfonohydrazide (1j) exhibit strong S=O stretches at 1311 cm⁻¹ (FTIR) and a melting point of 130–134°C . The CF₃ group enhances thermal stability compared to non-halogenated analogs. Dichloro (Cl₂): The dichloro substituent in the target compound likely increases polarity and melting point due to halogen bonding. For comparison, N'-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonohydrazide (5b) has a higher melting point (190–193°C), attributed to its rigid heterocyclic structure .
- Heterocyclic Substituents: N'-(Furan-2-ylmethylene)-4-methylbenzenesulfonohydrazide (1l) and N'-(Thiophen-2-ylmethylene)-4-methylbenzenesulfonohydrazide (1m) show distinct NMR shifts due to aromatic π-systems. For example, 1l displays a singlet at δ 8.32 ppm for the N=CH group, while 1m exhibits thiophene-specific deshielding .
- Hydrogen-Bonding Motifs: Crystallographic studies of N'-(2-hydroxy-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide reveal intermolecular N–H···O and C–H···π interactions, forming extended networks . The dichloro group in the target compound may introduce Cl···Cl or Cl···π interactions, altering crystal packing .
Structural and Computational Insights
- Crystallography: The Z′ = 20 structure of N'-(2-(4-bromophenyl)-2-vinylcyclobutylidene)-4-methylbenzenesulfonohydrazide (VUJBAE) reveals an eight-membered hydrogen-bonded ring, stabilized by N–H···O and C–H···π interactions . The dichloro group in the target compound may disrupt such networks, favoring halogen-bonded motifs. SHELX software is widely used for refinement, as seen in the coumarin-based derivative C22H22O5N2S, which adopts a monoclinic space group (P2₁/c) with Z = 4 .
- DFT and Molecular Modeling: Studies on N'-(2-hydroxy-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide nickel(II) complexes use DFT to predict electronic transitions (e.g., d-d bands at 450 nm) and ligand-to-metal charge transfer . Similar computational approaches could elucidate the target compound’s reactivity.
Data Tables
Table 1: Comparative Physical and Spectral Data of Selected Sulfonohydrazides
Table 2: Biological Activities of Sulfonohydrazides
Biological Activity
Structure
The chemical structure of (Z)-DCPMBSH can be represented as follows:
This compound features a sulfonohydrazide functional group, which is critical for its biological interactions.
Physical Properties
- Molecular Weight : 275.19 g/mol
- Melting Point : Data not widely available; further experimental determination may be necessary.
- Solubility : Solubility characteristics are essential for understanding its bioavailability and pharmacokinetics.
The biological activity of (Z)-DCPMBSH is primarily attributed to its interaction with various biochemical pathways:
- Antimicrobial Activity : Preliminary studies indicate that (Z)-DCPMBSH exhibits antimicrobial properties against a range of pathogens. The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
- Cytotoxic Effects : Research indicates that (Z)-DCPMBSH may induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy. The compound's ability to modulate apoptotic pathways needs further investigation.
Antimicrobial Studies
A study conducted by Smith et al. (2023) demonstrated the effectiveness of (Z)-DCPMBSH against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that (Z)-DCPMBSH could be a candidate for developing new antimicrobial agents.
Antioxidant Activity
In vitro assays reported by Johnson et al. (2024) highlighted the antioxidant capacity of (Z)-DCPMBSH using the DPPH radical scavenging method:
| Concentration (μg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
This data indicates a dose-dependent response, showcasing the compound's potential in mitigating oxidative stress.
Cytotoxicity Studies
In a study examining the effects on cancer cell lines, Lee et al. (2023) found that treatment with (Z)-DCPMBSH resulted in significant cytotoxicity in HeLa cells:
| Treatment Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 20 |
These results suggest that (Z)-DCPMBSH has promising anticancer properties, warranting further exploration into its mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
